Potassium vinyltrifluoroborate
Overview
Description
Synthesis Analysis
Potassium vinyltrifluoroborate has been synthesized through several methods. One approach involves Rh(III)-catalyzed annulations with benzamide derivatives, leading to the formation of 4-trifluoroboratotetrahydroisoquinolones under mild conditions. This method offers a complementary substitution pattern to other alkenes in related reactions (Presset et al., 2013). Additionally, Pd-catalyzed hydrogenation has been described to selectively produce either the (Z)- or (E)-isomer of vinylborate (Ramachandran & Mitsuhashi, 2015).
Molecular Structure Analysis
The molecular structure of potassium vinyltrifluoroborate is characterized by its vinyl and trifluoroborate groups. Studies have explored its structural aspects in various chemical environments, particularly focusing on its reactivity and stability.
Chemical Reactions and Properties
Potassium vinyltrifluoroborate is known for its role in catalytic reactions. It has been used in cross-coupling reactions with organic halides in aqueous media, demonstrating its versatility (Alacid & Nájera, 2009). Its reactivity has also been explored in oxidative Heck-type reactions with vinyl arenes, showcasing its utility in forming diverse organic compounds (Liwosz & Chemler, 2013).
Physical Properties Analysis
The physical properties of potassium vinyltrifluoroborate, such as melting point, solubility, and stability, are essential for its handling and application in various chemical processes. These properties can be influenced by its molecular structure and the environment in which it is used.
Chemical Properties Analysis
The chemical properties of potassium vinyltrifluoroborate, including its reactivity, selectivity, and functional group tolerance, are crucial for its application in organic synthesis. Its ability to participate in various chemical reactions, such as Suzuki-Miyaura cross-coupling, highlights its importance in the field of organic chemistry (Molander & Brown, 2006).
Scientific Research Applications
Synthesis of 2H-Chromene Derivatives : Potassium vinyltrifluoroborates have been used effectively to synthesize 2-substituted 2H-chromene derivatives from salicylaldehyde, with yields ranging from 70-90%. These derivatives are potential candidates for TGF-β receptor inhibitors, highlighting their significance in pharmaceutical research (Liu, Evans, & Das, 2008).
Rh(III)-Catalyzed Annulations : In a study on Rh(III)-catalyzed annulations, potassium vinyltrifluoroborate was effectively paired with benzamide derivatives. This resulted in the production of 4-trifluoroboratotetrahydroisoquinolones with complementary regioselectivity, showcasing its utility in organic synthesis (Presset et al., 2013).
Palladium-Catalyzed Cross-Coupling Reactions : Substituted potassium internal vinyltrifluoroborates have been effectively used in palladium-catalyzed cross-coupling reactions with aryl and heteroaryl halides. This application is promising for pharmaceutical research, offering a versatile method for synthesizing complex organic molecules (Math et al., 2012).
Carbonylative 1,4-Addition of Vinyl Ketones : Potassium aryltrifluoroborates have been shown to act as a proton source for the carbonylative 1,4-addition of vinyl ketones. This broadens their scope in homogeneous catalysis, enhancing the versatility of these compounds in organic synthesis (Sauthier et al., 2009).
Development of a 1,2-Dianion Equivalent : The utilization of potassium vinyltrifluoroborate in the development of a unique 1,2-diboraethane has been reported. This compound serves as a building block for linking two electrophiles via palladium-catalyzed Suzuki-Miyaura cross-couplings, underscoring its potential in organic synthesis (Molander & Sandrock, 2009).
Synthesis of Vinyl-Substituted Polypyridines : Potassium vinyltrifluoroborate has been used in the Suzuki-Miyaura cross-coupling with bromopolypyridines. This process facilitates the straightforward synthesis of vinyl-substituted polypyridines, which have potential applications in reductive electropolymerization (Nie, Yao, & Zhong, 2011).
Safety And Hazards
properties
IUPAC Name |
potassium;ethenyl(trifluoro)boranuide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3BF3.K/c1-2-3(4,5)6;/h2H,1H2;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCUMGICZWDOJEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C=C)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3BF3K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40635557 | |
Record name | Potassium ethenyl(trifluoro)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40635557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium vinyltrifluoroborate | |
CAS RN |
13682-77-4 | |
Record name | Potassium ethenyl(trifluoro)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40635557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Potassium vinyltrifluoroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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